

# statistical validation of Centpropazine's pharmacological effects

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## Compound of Interest

Compound Name: Centpropazine

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## Centpropazine: A Comparative Pharmacological Guide

**Centpropazine** is an experimental antidepressant agent developed in India that, despite reaching Phase III clinical trials, was never brought to market. Its unique pharmacological profile, suggesting a broad spectrum of activity, positions it as an interesting candidate for comparative analysis against established antidepressant medications. This guide provides a statistical validation of **Centpropazine**'s pharmacological effects, comparing it with other key antidepressants: the tricyclic antidepressants (TCAs) imipramine and amitriptyline, the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, and the atypical antidepressant mirtazapine.

## Preclinical Pharmacology: A Comparative Overview

**Centpropazine** is characterized as a non-selective antagonist of serotonin (5-HT<sub>1</sub>/5-HT<sub>2</sub>) and adrenergic ( $\alpha$ <sub>1</sub>) receptors. Furthermore, it is believed to inhibit the reuptake of both serotonin and norepinephrine, suggesting a multimodal mechanism of action. While specific quantitative data on its binding affinities ( $K_i$ ) and reuptake inhibition (IC<sub>50</sub>) are not widely available in published literature, its functional effects can be compared to other well-characterized antidepressants.

Table 1: Comparative Preclinical Pharmacology of **Centpropazine** and Selected Antidepressants

Drug	Primary Mechanism of Action	Serotonin Transporter (SERT) Ki (nM)	Norepinephrine Transporter (NET) Ki (nM)	5-HT1A Receptor Ki (nM)	5-HT2A Receptor Ki (nM)	$\alpha$ 1-Adrenergic Receptor Ki (nM)
Centpropazine	5-HT1/5-HT2 & $\alpha$ 1 Antagonist; SERT/NET Inhibitor	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Imipramine	SERT/NET Inhibitor	1.4	37	2,900	44	31
Amitriptyline	SERT/NET Inhibitor	4.3	42	3,200	1.2	18
Venlafaxine	SERT/NET Inhibitor	25	2,480	>10,000	>10,000	>10,000
Mirtazapine	$\alpha$ 2-Adrenergic Antagonist; 5-HT2/5-HT3 Antagonist	>10,000	>10,000	18	1.6	6.8

Note: Ki values are approximate and can vary depending on the experimental conditions. Data is compiled from various public databases and literature sources.

## Clinical Efficacy and Safety Profile

A key clinical study directly compared the efficacy and safety of **Centpropazine** with the established tricyclic antidepressant, imipramine.

## Comparative Clinical Trial: Centpropazine vs. Imipramine

A multicentric, double-blind, randomized clinical trial involving 159 patients with major depressive disorder provided a head-to-head comparison of **Centpropazine** and imipramine over a six-week period.<sup>[1]</sup> The study concluded that the antidepressant efficacy of **Centpropazine** was comparable to that of imipramine.<sup>[1]</sup> While specific mean changes in the Hamilton Depression Rating Scale (HDRS) were not detailed in the publication, the overall therapeutic outcome was similar between the two groups.

A significant advantage of **Centpropazine** highlighted in the study was its superior tolerability profile, particularly concerning anticholinergic side effects.

Table 2: Incidence of Anticholinergic Side Effects in a Comparative Clinical Trial

Side Effect	Centpropazine (n=79)	Imipramine (n=80)
Any Anticholinergic Effect	12.7% (10 patients)	50% (40 patients)
Dryness of Mouth	5 patients	Data Not Specified
Giddiness	3 patients	Data Not Specified
Headache	2 patients	Data Not Specified
Tremor	1 patient	Data Not Specified
Constipation	1 patient	Data Not Specified

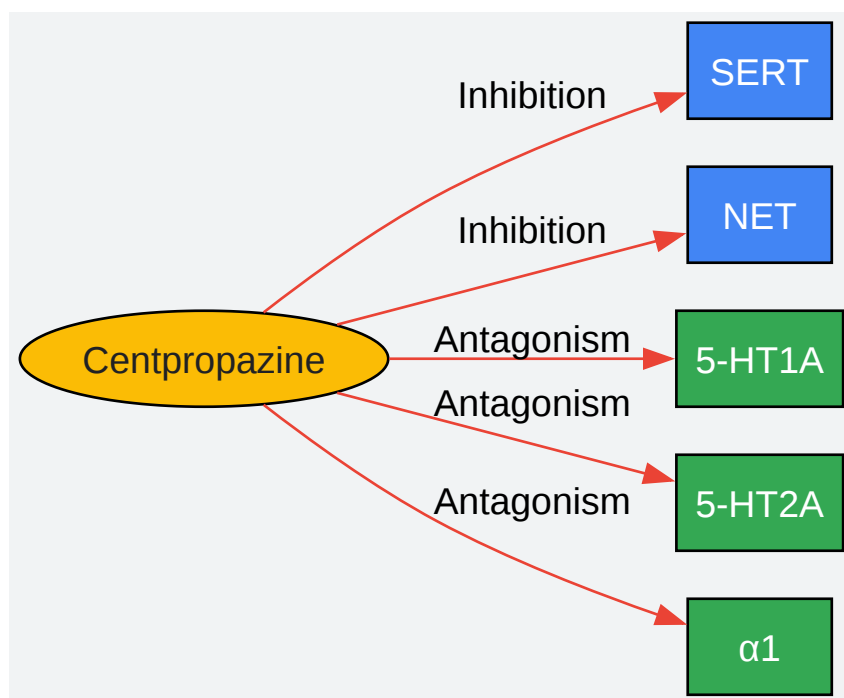
Data from Srivastava et al., 1992.<sup>[1]</sup>

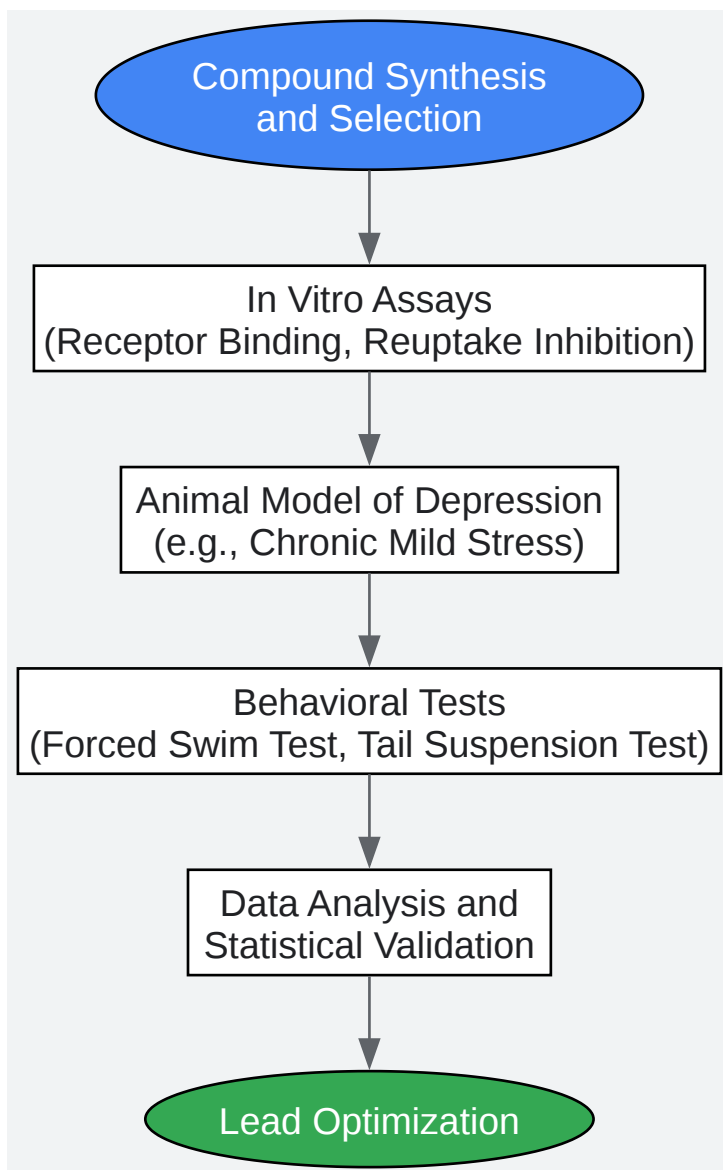
Another clinical pharmacology study in healthy male volunteers reported that single oral doses of **Centpropazine** up to 160 mg were well tolerated. Drowsiness, heaviness, weakness, and/or headache were noted only at doses of 120 mg and above. In a multiple-dose study (40 or 80 mg daily for 4 weeks), some subjects receiving the 80 mg dose experienced mild restlessness and insomnia. No adverse effects were observed in laboratory tests, ECG, or vital parameters in these studies.

## Signaling Pathways and Experimental Workflows

### Proposed Mechanism of Action of Centpropazine

The antidepressant effects of **Centropazine** are thought to be mediated through its interaction with multiple neurotransmitter systems. The following diagram illustrates its proposed mechanism of action.





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## References

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